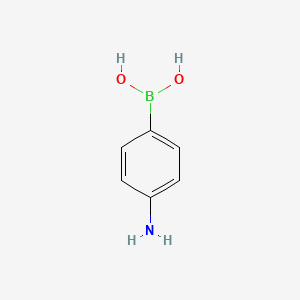![molecular formula C10H11FN2O3 B1224300 Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate](/img/structure/B1224300.png)
Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a fluorophenyl group attached to a hydrazinyl moiety, which is further connected to an oxoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 4-fluorophenylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Chemical Biology: The compound is used in chemical biology research to study enzyme mechanisms and inhibitor design.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[2-(4-chlorophenyl)hydrazinyl]-2-oxoacetate
- Ethyl 2-[2-(4-bromophenyl)hydrazinyl]-2-oxoacetate
- Ethyl 2-[2-(4-methylphenyl)hydrazinyl]-2-oxoacetate
Uniqueness
Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C10H11FN2O3 |
|---|---|
Peso molecular |
226.2 g/mol |
Nombre IUPAC |
ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate |
InChI |
InChI=1S/C10H11FN2O3/c1-2-16-10(15)9(14)13-12-8-5-3-7(11)4-6-8/h3-6,12H,2H2,1H3,(H,13,14) |
Clave InChI |
QSWJAPATSOQZQJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NNC1=CC=C(C=C1)F |
SMILES canónico |
CCOC(=O)C(=O)NNC1=CC=C(C=C1)F |
Solubilidad |
20.9 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B1224218.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-(2-pyridinyl)acetamide](/img/structure/B1224220.png)


![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)

![N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224227.png)

![5-(3-nitrophenyl)-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224230.png)


![3-[[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B1224237.png)
![1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B1224242.png)
![N-[1-[[anilino(sulfanylidene)methyl]amino]-2,2,2-trichloroethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B1224243.png)
